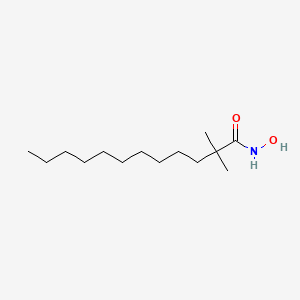
N-Hydroxy-2,2-dimethyldodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2,2-dimethyldodecanamide is a chemical compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications. This compound, with its unique structure, has garnered interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,2-dimethyldodecanamide typically involves the reaction of 2,2-dimethyldodecanoic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxamic acid group. The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2,2-dimethyldodecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amides, amines
Substitution: Various substituted hydroxamic acid derivatives
Scientific Research Applications
N-Hydroxy-2,2-dimethyldodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its metal-chelating properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its anticancer properties, as hydroxamic acids are known to inhibit histone deacetylases (HDACs).
Industry: Utilized in the formulation of metal ion chelators and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-2,2-dimethyldodecanamide involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloproteases and other metal-dependent enzymes, leading to inhibition of their activity. The compound binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2,2-dimethylpropanamide
- N-Hydroxy-2,2-dimethylbutanamide
- N-Hydroxy-2,2-dimethylhexanamide
Uniqueness
N-Hydroxy-2,2-dimethyldodecanamide is unique due to its longer carbon chain, which imparts different physicochemical properties compared to shorter-chain hydroxamic acids. This structural difference can influence its solubility, stability, and binding affinity to metal ions, making it suitable for specific applications where other hydroxamic acids may not be as effective.
Properties
CAS No. |
60631-05-2 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
N-hydroxy-2,2-dimethyldodecanamide |
InChI |
InChI=1S/C14H29NO2/c1-4-5-6-7-8-9-10-11-12-14(2,3)13(16)15-17/h17H,4-12H2,1-3H3,(H,15,16) |
InChI Key |
OLVPZKMXZBVFAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)(C)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


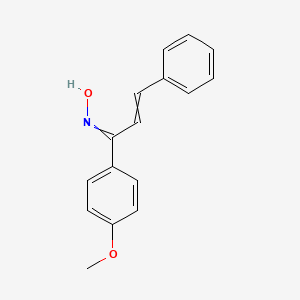

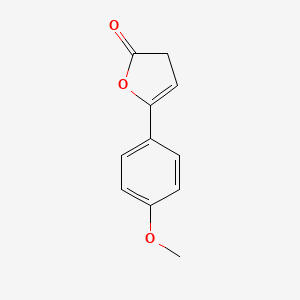

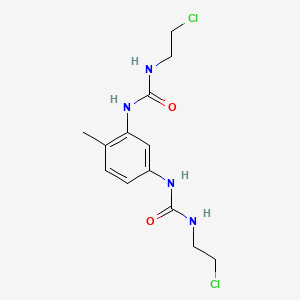
![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
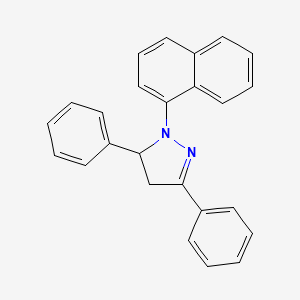
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)

![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)
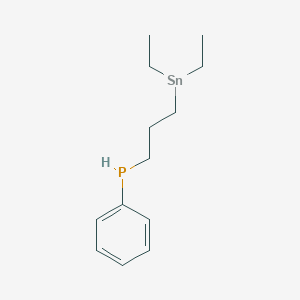
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
![2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618541.png)
